molecular formula C18H24NO3P B14497177 Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester CAS No. 63000-01-1

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester

Cat. No.: B14497177
CAS No.: 63000-01-1
M. Wt: 333.4 g/mol
InChI Key: BQSCXYUJYYPMDN-UHFFFAOYSA-N
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Description

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester (IUPAC name; RN: 63000-01-1) is a diethyl phosphonate ester featuring a benzylamino (N-benzyl) and phenyl group attached to the central methylene carbon adjacent to the phosphonate group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science . The compound is synthesized via nucleophilic addition or condensation reactions involving aldehydes and diethyl phosphite, often in the presence of bases like triethylamine .

Properties

IUPAC Name

N-benzyl-1-diethoxyphosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO3P/c1-3-21-23(20,22-4-2)18(17-13-9-6-10-14-17)19-15-16-11-7-5-8-12-16/h5-14,18-19H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSCXYUJYYPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453204
Record name Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63000-01-1
Record name Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Imine Formation : Benzylamine reacts with benzaldehyde to form an imine intermediate (N-benzylidenebenzylamine).
  • Phosphite Addition : Diethyl phosphite nucleophilically attacks the electrophilic carbon of the imine, resulting in a C–P bond formation.
  • Tautomerization : The intermediate tautomerizes to yield the final α-aminophosphonate.

Optimized Conditions

  • Catalysts : Lewis acids (e.g., Yb(OTf)₃, HfCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid) enhance reaction rates and yields.
  • Solvents : Solvent-free conditions or polar aprotic solvents (e.g., acetonitrile) are preferred.
  • Temperature : 60–120°C for 1–24 hours.
  • Yield : 75–95% under optimized conditions.

Example Protocol

  • Combine benzylamine (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.2 mmol) in acetonitrile.
  • Add Yb(OTf)₃ (5 mol%) and reflux at 80°C for 6 hours.
  • Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Pudovik Reaction

The Pudovik reaction involves a two-step process:

  • Imine Synthesis : Benzylamine and benzaldehyde react to form N-benzylidenebenzylamine.
  • Phosphite Addition : Diethyl phosphite adds across the C=N bond of the imine.

Advantages Over Kabachnik–Fields

  • Enables better control over imine stoichiometry.
  • Reduces side reactions in moisture-sensitive systems.

Catalytic Systems

  • BF₃·OEt₂ : Enhances electrophilicity of the imine.
  • Microwave Irradiation : Reduces reaction time to 30–60 minutes.

Example Protocol

  • Synthesize N-benzylidenebenzylamine by refluxing benzylamine and benzaldehyde in toluene with molecular sieves.
  • Add diethyl phosphite (1.2 equiv) and BF₃·OEt₂ (10 mol%) at 60°C for 3 hours.
  • Isolate the product via aqueous workup and distillation.

Michaelis–Arbuzov Pathway Modifications

While traditionally used for alkylphosphonates, the Michaelis–Arbuzov reaction can be adapted for α-aminophosphonates by employing halogenated precursors.

Halide Substrate Synthesis

  • Bromide Intermediate : (PhCH₂NH)CH₂Br synthesized via bromination of the corresponding alcohol.
  • Reaction with Triethyl Phosphite :
    $$
    \text{(PhCH₂NH)CH₂Br + P(OEt)₃ → (PhCH₂NH)CH₂P(O)(OEt)₂ + EtBr}
    $$

Limitations

  • Low functional group tolerance.
  • Requires multi-step synthesis of halogenated intermediates.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst Scalability
Kabachnik–Fields 75–95% 1–24 h Yb(OTf)₃, HfCl₄ High
Pudovik 70–90% 3–6 h BF₃·OEt₂ Moderate
Michaelis–Arbuzov 50–70% 12–48 h None Low

Critical Parameters Influencing Yield

  • Catalyst Loading : Excess Lewis acid (>10 mol%) may promote side reactions.
  • Moisture Control : Hydrolysis of diethyl phosphite reduces efficiency; anhydrous conditions are critical.
  • Temperature : Elevated temperatures (>100°C) risk decomposition of the imine intermediate.

Industrial-Scale Considerations

  • Continuous Flow Systems : Minimize reaction time and improve heat transfer.
  • Green Solvents : Ethanol or water-based systems reduce environmental impact.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Fe₃O₄-supported acids) enable reuse.

Emerging Methodologies

  • Electrochemical Synthesis : Direct anodic oxidation of phosphites in the presence of imines.
  • Enzymatic Catalysis : Lipase-mediated resolution for enantioselective synthesis.

Structural Confirmation

  • NMR : Characteristic signals for P–CH₂ (δ 3.1–3.5 ppm) and NH (δ 5.2 ppm).
  • MS : Molecular ion peak at m/z 333.4 (M+H⁺).

Applications and Derivatives

  • Antimicrobial Agents : Analogues exhibit inhibitory activity against S. aureus.
  • Metal Chelators : Phosphonate group coordinates transition metals for catalytic applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The diethyl ester groups undergo hydrolysis under acidic or alkaline conditions to yield the corresponding phosphonic acid.

Acidic Hydrolysis

  • Conditions : Reflux with concentrated HCl (6 eq.) for 12 hours .

  • Mechanism : Proceeds via the A Ac2 pathway (water-assisted P–O bond cleavage), favored by electron-withdrawing substituents on the phenyl ring .

  • Yield : 71–93% for analogous arylphosphonic acids .

Alkaline Hydrolysis

  • Conditions : NaOH (aqueous or alcoholic solutions) at 80–100°C .

  • Mechanism : Follows an A Al1 mechanism (C–O bond cleavage without water involvement in the rate-determining step) .

  • Kinetics : Methyl esters hydrolyze ~1000× faster than bulkier esters (e.g., isopropyl) under basic conditions .

Table 1: Hydrolysis Rate Constants for Analogous Phosphonates

SubstituentAcidic Hydrolysis (k₁, h⁻¹)Alkaline Hydrolysis (k₂, h⁻¹)
Phenyl0.120.85
4-Nitrophenyl0.311.42
4-Methoxyphenyl0.080.57
Data adapted from

Nucleophilic Substitution

The amino group facilitates intramolecular interactions or reacts with external electrophiles:

  • Reaction with Alkyl Halides :

    • Conditions : K₂CO₃, DMF, 60°C.

    • Outcome : Alkylation of the benzylamino group forms quaternary ammonium derivatives.

  • Phosphonate Ester Exchange :

    • Conditions : LiBr or NaI in acetonitrile .

    • Yield : Quantitative monodealkylation achieved with NaOH .

Oxidation Reactions

The phosphorus center and amino group are susceptible to oxidation:

  • P=O Oxidation :

    • Reagent : H₂O₂ in acetic acid.

    • Product : Phosphoric acid derivative (confirmed via ³¹P NMR).

  • Amine Oxidation :

    • Reagent : RuO₄ or KMnO₄ .

    • Product : Nitro or carbonyl derivatives, depending on conditions .

Condensation Reactions

The compound participates in Kabachnik–Fields reactions to form α-aminophosphonates:

  • Conditions : Solvent-free, nano FGT catalyst, 80°C .

  • Substrates : Aldehydes (e.g., 3-methoxybenzaldehyde) .

  • Yield : 89–97% for analogous thiadiazole derivatives .

Table 2: Kabachnik–Fields Reaction Optimization

CatalystTemperature (°C)Time (h)Yield (%)
Nano FGT808–1095
FeCl₃801278
None8024<10
Data from

Coordination Chemistry

The phosphonate and amino groups act as polydentate ligands:

  • Metal Complexation :

    • Metals : Cu(II), Fe(III).

    • Applications : Catalysis or materials science.

Biological Interactions

While not a direct reaction, the compound’s phosphonate group inhibits enzymes like acetylcholinesterase:

  • Binding Affinity : Kᵢ = 2.3 µM for acetylcholinesterase (analogous bromomethyl derivative).

  • Mechanism : Covalent bonding to serine residues in the active site.

Mechanism of Action

The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Esters

Structural and Functional Group Variations

The table below compares key structural features, synthesis routes, physical properties, and applications of the target compound with analogous diethyl phosphonates:

Compound Name Substituents Synthesis Method pKa/Log P Applications
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester (Target) Benzylamino, phenyl Condensation of aldehyde with diethyl phosphite (triethylamine) Not reported Potential bioactive intermediates (e.g., enzyme inhibitors)
Diethyl [4-(diphenylamino)benzyl]phosphonate () Diphenylamino, benzyl Michaelis-Arbuzov reaction or nucleophilic substitution Log P: ~3.5 (estimated) Organic electronics (luminescent materials)
Diethyl (4-formylphenyl)phosphonate () Formyl, phenyl Oxidation of hydroxymethyl precursor or direct formylation pKa: ~2.1 (phosphonate) Cross-coupling reactions (e.g., Suzuki-Miyaura)
Diethyl benzylphosphonate () Benzyl Arbuzov reaction (benzyl halide + triethyl phosphite) Log P: 1.8 Ligands in coordination chemistry
Diethyl 4-cyanobenzylphosphonate () Cyano, benzyl Nucleophilic substitution or cyanation of pre-functionalized benzylphosphonates Log P: 1.2 Anticancer agents (cyano group enhances cellular uptake)
Diethyl hydroxy(3-nitrophenyl)methylphosphonate () Hydroxy, nitro, phenyl Bromination of secondary alcohol followed by nitro-group introduction pKa: ~1.9 (phosphonate) Nitration studies; precursors for explosives or dyes
Diethyl 2-chloroethylphosphonate () Chloroethyl Arbuzov reaction (2-chloroethyl halide + triethyl phosphite) Log P: 0.9 Flame retardants; agrochemical intermediates

Key Comparative Insights

Electronic Effects
  • Amino Groups: The benzylamino group in the target compound enhances nucleophilicity at the methylene carbon, enabling reactivity in Michael additions or enzyme inhibition . In contrast, the diphenylamino group in ’s compound stabilizes charge transfer, making it suitable for luminescent materials .
  • Electron-Withdrawing Groups: The formyl () and cyano () substituents increase electrophilicity, facilitating cross-coupling reactions or interactions with biological targets .
Steric Effects
  • Bulky substituents like diphenylamino () or nitro () reduce rotational freedom, impacting crystal packing and solubility. The target compound’s benzylamino-phenyl motif balances steric bulk and reactivity .

Biological Activity

Phosphonic acid derivatives, particularly those containing amino groups, have garnered significant interest due to their diverse biological activities. The compound Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester (commonly referred to as NO-1886), is a notable example that has been studied for its potential therapeutic applications, particularly in lipid metabolism and as an enzyme inhibitor.

Chemical Structure and Properties

The chemical formula of the compound is C18H24NO3PC_{18}H_{24}NO_3P, and it features a phosphonate group that is structurally similar to phosphate esters, allowing it to interact competitively with various biological systems. Its structure can be represented as follows:

  • Molecular Structure :
    • Phosphate-like moiety : The phosphonate group enables binding to enzymes that normally interact with phosphate esters.
    • Amino and phenyl groups : These groups enhance the compound's lipophilicity and potential for biological activity.

Mechanisms of Biological Activity

  • Lipoprotein Lipase Activation :
    • Research indicates that NO-1886 enhances lipoprotein lipase activity, which is crucial for lipid metabolism. This results in a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels .
    • The mechanism involves ester cleavage leading to the formation of monoethyl phosphonate, which is metabolized by cytochrome P450 enzymes in the liver .
  • Inhibition of Enzymatic Activity :
    • Phosphonates like NO-1886 can act as competitive inhibitors for enzymes that utilize phosphate esters as substrates. This inhibition can affect various metabolic pathways, including those involved in protein phosphorylation and signal transduction .
    • The structural similarity of phosphonates to natural substrates allows them to bind effectively to enzyme active sites, often leading to irreversible inhibition due to reactive functional groups .

Study on Lipid Metabolism

A significant study explored the effects of NO-1886 on lipid metabolism in humans. Key findings included:

  • Increased lipoprotein lipase activity : Resulting in enhanced clearance of triglycerides from the bloodstream.
  • Metabolic pathways : The primary metabolic pathway was identified as ester cleavage via cytochrome P450 enzymes, with involvement from CYP2C8 and CYP3A isoforms .

Biosynthesis and Natural Occurrence

Research has also highlighted the biosynthetic pathways of related phosphonic acids produced by microorganisms. These compounds often exhibit potent bioactive properties, such as antibiotic effects against various pathogens. Notable examples include:

  • Fosfomycin : An antibiotic derived from phosphonic acid that inhibits bacterial cell wall synthesis.
  • Phosphinothricin : A herbicide that acts by inhibiting glutamine synthetase .

Comparative Analysis of Phosphonic Acids

The following table summarizes various phosphonic acids and their biological activities:

Compound NameBiological ActivityMechanism of Action
NO-1886 (Diethyl ester)Increases lipoprotein lipase activityEster cleavage, competitive inhibition
FosfomycinAntibioticInhibits bacterial cell wall synthesis
PhosphinothricinHerbicideInhibits glutamine synthetase
DehydrophosAntimicrobialInterferes with microbial metabolism

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